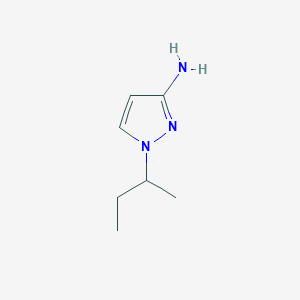

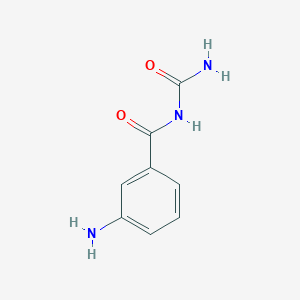

![molecular formula C24H20FN3OS B2944117 2-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 946349-30-0](/img/structure/B2944117.png)

2-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step procedure . For example, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol .Molecular Structure Analysis

The structure of similar compounds is often assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a common reaction in the synthesis of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Some synthesized fluorinated benzothiazolo imidazole compounds, including derivatives of 2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole, have demonstrated promising antimicrobial activity. These compounds were synthesized through various chemical reactions involving fluorobenzenes and 2-substituted benzothiazoles, indicating a significant potential in developing new antimicrobial agents. The study by B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap (2011) and another by V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe (2010) focus on the synthesis and antimicrobial screening of fluoro substituted sulphonamide benzothiazole compounds, highlighting their broad biodynamic properties and therapeutic potentials.

Antitumor Activity

A notable area of application for this compound derivatives is in antitumor research. Studies have shown that novel 2-(4-aminophenyl)benzothiazoles exhibit highly selective and potent antitumor properties both in vitro and in vivo. One approach to enhance their pharmacological profile is through amino acid conjugation, which has been used to overcome limitations posed by drug lipophilicity, resulting in water-soluble, chemically stable prodrugs. These prodrugs rapidly convert to their active form in vivo, showing efficacy against various cancer cell lines and tumor xenografts. Research by T. Bradshaw et al. (2002) discusses the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles, indicating their potential for clinical application.

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound are critical for understanding their biological activity and potential therapeutic applications. Studies have explored various synthetic routes and chemical analyses to establish the structures of new compounds, as seen in research by N. Patel, S. N. Agravat (2007), which investigates the synthesis and microbial studies of new pyridine derivatives. These foundational studies are essential for advancing the pharmaceutical development of these compounds.

Pharmacological Screening

The pharmacological screening of this compound derivatives reveals their potential across various therapeutic areas, including antimicrobial and antitumor activities. By synthesizing and evaluating these compounds against a range of biological targets, researchers can identify promising candidates for further development. The study by L. P. Raparla et al. (2013) on the synthesis, characterization, and pharmacological screening of novel 6-fluorobenzothiazole substituted pyrazole analogues exemplifies this approach, highlighting the importance of comprehensive chemical and biological evaluation in drug discovery.

Mecanismo De Acción

The compound also contains a benzothiazole ring. Benzothiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3OS/c25-20-7-4-8-21-22(20)26-24(30-21)28-15-13-27(14-16-28)23(29)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-12H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGRRIITGWKJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

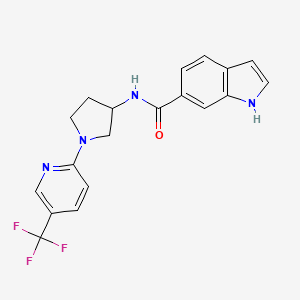

![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)

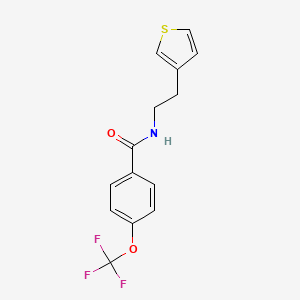

![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)

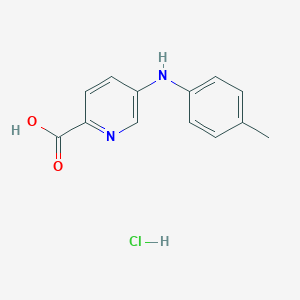

![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)

![(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944043.png)

![(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944044.png)

![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B2944050.png)